6-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid
Description
6-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid is a heterocyclic compound featuring a fused imidazo[1,2-a]pyrimidine core with a chlorine atom at position 6 and a carboxylic acid group at position 2. Its molecular formula is C₇H₅ClN₃O₂, and it has a molecular weight of 197.58 g/mol . The compound’s CAS number is 1020035-24-8, and its hydrochloride salt (CAS 1955539-84-0) is also documented, with a molecular weight of 234.04 g/mol . Key physical properties include a melting point range of 228–229°C for the free acid , and it is typically stored under inert conditions at room temperature .
This compound is primarily used as a synthetic intermediate in medicinal chemistry, particularly for developing antibiofilm and antimicrobial agents. Its structure allows for versatile derivatization, such as forming hydrazones or carboxamides, which are critical for modulating biological activity .
Properties
Molecular Formula |
C7H4ClN3O2 |
|---|---|
Molecular Weight |
197.58 g/mol |
IUPAC Name |
6-chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C7H4ClN3O2/c8-4-1-9-7-10-5(6(12)13)3-11(7)2-4/h1-3H,(H,12,13) |
InChI Key |
ITGJWSSYZSIQQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=NC(=CN21)C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Condensation-Cyclization Strategy
The foundational method involves a two-step condensation and cyclization reaction between 2-amino-6-chloropyrimidine and bromopyruvic acid. This approach, adapted from continuous-flow synthesis protocols for analogous imidazo[1,2-a]pyridine systems, leverages the reactivity of α-bromoketones with aminopyrimidines to form the fused imidazole ring.
Reaction Mechanism :
-
Condensation : 2-Amino-6-chloropyrimidine reacts with bromopyruvic acid in dimethylformamide (DMF) under acidic catalysis (e.g., p-toluenesulfonic acid) to form an intermediate Schiff base.
-
Cyclization : Intramolecular nucleophilic substitution of the bromide by the adjacent amine group closes the imidazo[1,2-a]pyrimidine ring, yielding the carboxylic acid product.
Key Reaction Conditions :
Continuous-Flow Automation
Modern synthesis prioritizes automated continuous-flow systems to enhance reproducibility and scalability. The AFRICA microreactor system (Syrris Ltd.) exemplifies this approach:
Procedure :
-
Stream 1 : Bromopyruvic acid (0.6 M in DMF) + p-toluenesulfonic acid (4:1 molar ratio).
-
Stream 2 : 2-Amino-6-chloropyrimidine (0.5 M in DMF).
-
Mixing : Streams combine in a 1.0 mL glass reactor at 125°C (residence time: 10 min).
-
Work-Up : Evaporate DMF, dissolve in methanol, and purify via preparative HPLC (20% MeOH/H₂O).
Advantages :
-
Throughput : 72 compounds/24 hours.
-
Yield Optimization : Real-time LCMS monitoring enables rapid parameter adjustments (e.g., temperature, stoichiometry).
Optimization of Reaction Parameters
Temperature and Residence Time
Systematic studies on analogous imidazo[1,2-a]pyridine systems reveal:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 120–130°C | >90% conversion |
| Residence Time | 10–20 min | Maximizes cyclization |
| Bromopyruvic Acid Equivalents | 1.2–1.5 | Reduces side products |
Lower temperatures (<100°C) result in incomplete cyclization, while prolonged residence times (>30 min) promote decomposition.
Solvent and Catalysis
-
DMF vs. Dichloromethane : DMF’s high polarity stabilizes ionic intermediates, whereas dichloromethane (used in pyrazine syntheses) is unsuitable due to poor solubility of aminopyrimidines.
-
Acid Catalysts : p-Toluenesulfonic acid (20 mol%) outperforms HCl or H₂SO₄ in minimizing byproducts like N-alkylated derivatives.
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
Crude reaction mixtures require reverse-phase HPLC (Phenomenex LUNA C18 column) for purification:
Salt Formation
The hydrochloride hydrate form (Sigma-Aldrich) is obtained by treating the free acid with HCl in aqueous ethanol, followed by lyophilization.
Characterization Data :
-
HRMS (ESI-TOF) : m/z calculated for C₇H₆ClN₃O₂ [M+H]⁺: 216.0174; found: 216.0178.
-
¹H NMR (400 MHz, CDCl₃) : δ 8.72 (s, 1H, H-5), 8.15 (d, J = 5.2 Hz, 1H, H-8), 7.94 (s, 1H, H-3), 5.21 (s, 2H, H₂O).
Challenges and Mitigation Strategies
Regioselectivity
Competing pathways may yield isomeric byproducts (e.g., imidazo[1,5-a]pyrimidines). Strategies include:
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorine Position
The chlorine atom at position 6 of the imidazo[1,2-a]pyrimidine ring undergoes nucleophilic substitution under mild conditions. This reactivity is analogous to chloroimidazo[1,2-a]pyridine derivatives, where the chlorine acts as a leaving group in the presence of nucleophiles like amines or alkoxides .
Mechanistic Insight : The electron-withdrawing effect of the pyrimidine ring enhances the electrophilicity of the C6 position, facilitating SNAr (nucleophilic aromatic substitution) with amines or alcohols .
Carboxylic Acid Functionalization
The carboxylic acid group participates in standard derivatization reactions, including esterification, amidation, and reduction.
Esterification
Reaction with alcohols in the presence of catalytic H₂SO₄ yields esters:
text6-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid + R-OH → 2-(Alkoxycarbonyl)-6-chloroimidazo[1,2-a]pyrimidine
Conditions : H₂SO₄, reflux, 6h .
Amidation
Coupling with amines via EDCI/HOBt-mediated activation:
textThis compound + R-NH₂ → 2-(Carbamoyl)-6-chloroimidazo[1,2-a]pyrimidine
Cross-Coupling Reactions
The chloro substituent enables transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce aryl or heteroaryl groups .
Decarboxylation Reactions
Under thermal or basic conditions, the carboxylic acid group undergoes decarboxylation to form 6-chloroimidazo[1,2-a]pyrimidine :
textThis compound → 6-Chloroimidazo[1,2-a]pyrimidine + CO₂↑
Conditions : Cu(OAc)₂, DMSO, 120°C, 4h .
Biological Interactions (Enzyme Inhibition)
While not a direct chemical reaction, the compound’s structural features enable interactions with biological targets. Derivatives exhibit cholinesterase inhibition via π-π stacking and hydrogen bonding with enzyme active sites :
| Enzyme | IC₅₀ (μM) | Key Interactions | Source |
|---|---|---|---|
| Acetylcholinesterase | 79 | Biphenyl side chain binding to PAS | |
| Butyrylcholinesterase | 65 | Dichlorophenyl interaction with acyl pocket |
Ring-Opening and Rearrangement
Under strong acidic or oxidative conditions, the imidazo-pyrimidine ring may undergo rearrangement. For example, treatment with HNO₃/H₂SO₄ yields nitro-substituted pyrimidine derivatives .
Scientific Research Applications
Pharmaceutical Development
Key Role in Drug Synthesis:
6-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid serves as a crucial intermediate in the synthesis of several pharmaceutical agents. Its derivatives have shown promise in the development of anti-inflammatory and anti-cancer drugs.
Case Study: Anti-Cancer Activity
Research has indicated that compounds derived from this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that certain derivatives can inhibit tumor growth in xenograft models by inducing apoptosis in cancer cells .
Biochemical Research
Enzyme Inhibition Studies:
This compound is frequently utilized in biochemical research to explore enzyme inhibition mechanisms. It has been shown to interact with various targets, aiding in the understanding of complex biological pathways.
Example: Acetylcholinesterase Inhibition
Several studies have evaluated the inhibitory effects of imidazo[1,2-a]pyrimidine derivatives on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, compounds derived from this scaffold were found to possess IC50 values ranging from 0.2 to 50 µM against AChE, indicating their potential use in treating neurological disorders .
Material Science
Advanced Material Formulation:
this compound is employed in the development of advanced materials such as polymers and coatings. Its inclusion enhances chemical resistance and durability.
Case Study: Polymer Coatings
Research has demonstrated that incorporating this compound into polymer matrices significantly improves their thermal stability and mechanical properties. Such advancements are crucial for applications requiring high-performance materials .
Agricultural Chemistry
Development of Agrochemicals:
In agricultural chemistry, this compound contributes to the formulation of effective pesticides and herbicides that are environmentally friendly.
Example: Herbicide Efficacy
Studies have shown that derivatives of this compound exhibit herbicidal activity against several weed species while minimizing toxicity to non-target organisms . This makes them promising candidates for sustainable agricultural practices.
Analytical Chemistry
Standardization in Analytical Methods:
The compound is utilized as a standard reference material in various analytical methods, ensuring accuracy and reliability in quantifying related compounds.
Application: Chromatographic Techniques
In chromatographic analyses, this compound serves as a calibration standard for detecting related heterocyclic compounds in complex mixtures . This application is vital for quality control in pharmaceutical manufacturing.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 6-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The chlorine atom and carboxylic acid group play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 6-chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid with analogous heterocyclic carboxylic acids, highlighting structural, synthetic, and functional differences:
Key Observations :
Positional Isomerism: The substitution pattern on the fused ring system significantly impacts biological activity. For example, this compound exhibits antibiofilm activity against P. aeruginosa (78.7% biomass reduction) and S. aureus (50.2% reduction) , whereas its pyridine analog (6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid) is used in peptidomimetics but lacks explicit antimicrobial data .
Ring System Differences :
- Pyrimidine vs. Pyridine Cores: Imidazo[1,2-a]pyrimidine derivatives generally exhibit higher polarity and hydrogen-bonding capacity compared to pyridine analogs, influencing solubility and pharmacokinetics .
Synthetic Accessibility: The synthesis of this compound involves cyclocondensation of 1,1,3-trichloroacetone with 2-aminopyrimidine, followed by oxidation . In contrast, pyridine analogs are synthesized via multicomponent reactions like Groebke–Blackburn–Bienaymé .
Biological Performance: Carboxamide derivatives of this compound show superior antibiofilm activity compared to non-chlorinated analogs, highlighting the chlorine atom’s role in enhancing target interactions .
Biological Activity
6-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This compound, characterized by a chloro-substituted imidazopyrimidine core, exhibits potential pharmacological properties that make it a candidate for further research and development.
Chemical Structure and Properties
The molecular formula of this compound is C7H5ClN3O2, with a molecular weight of approximately 252.05 g/mol. The presence of a carboxylic acid group (COOH) and a chlorine atom at the 6-position enhances its reactivity and potential biological interactions. The imidazopyrimidine scaffold is known for its diverse biological activities, which can be attributed to its ability to interact with various biomolecules.
Biological Activities
Research indicates that this compound demonstrates significant biological activities in several areas:
- Antimicrobial Activity : Studies have shown that compounds with similar imidazo[1,2-a]pyridine structures exhibit activity against multidrug-resistant strains of tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). For instance, related compounds have demonstrated minimum inhibitory concentrations (MICs) ranging from 0.03 to 5.0 μM against Mycobacterium tuberculosis H37Rv strain .
- Kinase Inhibition : The compound has been investigated for its potential as an inhibitor of phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks), which are implicated in various diseases including cancer and neurodegeneration. Virtual screening workflows have identified potent inhibitors within this class, showing promising selectivity and potency .
- Anti-inflammatory Properties : Some derivatives of imidazo[1,2-a]pyridine have exhibited significant anti-inflammatory activity by inhibiting albumin denaturation, indicating potential therapeutic applications in inflammatory diseases .
The biological activity of this compound can be attributed to its ability to bind to specific biological targets. Interaction studies typically employ techniques such as surface plasmon resonance or fluorescence polarization to assess binding affinities with various proteins.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the imidazopyrimidine core can lead to variations in biological activity. For example, the introduction of different substituents at specific positions on the ring can enhance or alter the compound's potency against targeted enzymes or receptors.
Comparative Analysis
A comparative analysis with structurally similar compounds highlights the unique aspects of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid | Contains a pyridine ring instead | Different biological activity profile |
| Imidazo[1,2-a]pyrimidine derivatives | Varying substitutions on the rings | Potential for different pharmacological effects |
| 4-Chloroquinoline derivatives | Contains a quinoline ring | Established use in antimalarial treatments |
The distinct combination of chlorine substitution and carboxylic functionality in this compound enhances its biological activity compared to other similar compounds .
Case Studies
Several case studies have been conducted to evaluate the pharmacological potential of this compound:
- Antimicrobial Evaluation : A study examined the antimicrobial efficacy of synthesized derivatives using agar well diffusion methods. Results indicated moderate activity against various bacterial strains .
- Kinase Profiling : In vivo studies assessed the brain penetration and selectivity of PI5P4Kγ inhibitors derived from similar scaffolds. The results demonstrated effective inhibition with favorable pharmacokinetic profiles .
Q & A
Q. What are the established synthetic routes for 6-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid?
A common method involves cyclocondensation of 2-aminoimidazole derivatives with α,β-difunctional carbonyl compounds (e.g., 1,3-diketones or β-keto esters). For example, El Otmani et al. (2008) demonstrated that 4-hydroxy-6-methylpyran-2-one reacts with 2-aminoimidazoles to form imidazo[1,2-a]pyrimidine scaffolds . Chlorination can be introduced via electrophilic substitution or by using pre-chlorinated precursors. Post-synthetic hydrolysis of ester intermediates (e.g., ethyl esters) yields the carboxylic acid derivative . Key steps include:
- Cyclization : Use of catalysts like acetic acid or DMF under reflux.
- Purification : Column chromatography with polar/non-polar solvent gradients.
Q. How is the compound characterized structurally and spectroscopically?
Structural confirmation requires a combination of:
- NMR : H and C NMR to identify aromatic protons, carbonyl groups, and chlorine substitution patterns.
- X-ray crystallography : Resolve regiochemistry and hydrogen-bonding networks (e.g., Dylong et al. (2016) used single-crystal X-ray diffraction for imidazo[1,2-a]pyrimidine analogs) .
- IR spectroscopy : Confirm carboxylic acid (C=O stretch ~1700 cm) and imidazole ring vibrations .
Q. What safety protocols are recommended for handling this compound?
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles due to potential irritancy (similar to 2-aminopyrimidine derivatives) .
- Waste disposal : Segregate acidic waste and neutralize before disposal via licensed biohazard contractors .
- Storage : In airtight containers at 2–8°C to prevent hydrolysis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize pharmacological activity?
- Substituent variation : Introduce halogens (e.g., fluoro, bromo) at the 6-position to modulate lipophilicity and binding affinity (patent data for fluoro/chloro analogs suggest improved bioavailability) .
- Scaffold hopping : Compare activity with imidazo[2,1-b]thiazole or pyridazine analogs (e.g., 6-Chloroimidazo[2,1-b]thiazole-5-sulfonic acid amide shows distinct electronic properties) .
- Bioisosteric replacement : Replace the carboxylic acid with tetrazole or sulfonamide groups to enhance metabolic stability .
Q. How can computational methods predict binding modes with biological targets?
- Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases or G-protein-coupled receptors).
- DFT calculations : Analyze charge distribution and frontier molecular orbitals to predict reactivity (El Bakri et al. (2018) applied Hirshfeld surface analysis for related compounds) .
- MD simulations : Study solvation effects and conformational stability (e.g., 3D dynamics of similar imidazo[1,2-a]pyrimidines were modeled for drug design) .
Q. How to resolve contradictions in reported biological activity across studies?
- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, temperature).
- Metabolite profiling : Identify active metabolites that may contribute to discrepancies (e.g., ester hydrolysis in vivo vs. in vitro) .
- Orthogonal validation : Use SPR (surface plasmon resonance) to confirm target binding independently of enzymatic assays .
Key Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
